

# Comparative analysis of KRAS G12C inhibitor 37 with other investigational drugs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12C inhibitor 37

Cat. No.: B12403388 Get Quote

# Comparative Preclinical Analysis of Investigational KRAS G12C Inhibitors

A Detailed Guide for Researchers and Drug Development Professionals

The discovery of small molecules targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering new therapeutic avenues for a patient population with historically limited treatment options. This guide provides a comparative preclinical analysis of several key investigational KRAS G12C inhibitors: sotorasib (AMG 510), adagrasib (MRTX-849), JDQ443, and LY3537982. Publicly available preclinical data for another compound, referred to as "KRAS G12C inhibitor 37" (compound 65 from patent WO2018143315A1), is limited, precluding its direct comparison in this analysis.

This report summarizes the available quantitative data on the potency and efficacy of these inhibitors, details the experimental protocols for the key assays cited, and provides visualizations of the relevant biological pathways and experimental workflows.

### **Data Presentation**

The following tables summarize the in vitro and in vivo preclinical data for sotorasib, adagrasib, JDQ443, and LY3537982, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency of Investigational KRAS G12C Inhibitors



| Inhibitor               | Target/Assay        | Cell Line       | IC50 (nM)     | Reference |
|-------------------------|---------------------|-----------------|---------------|-----------|
| Sotorasib (AMG<br>510)  | Cell Viability      | NCI-H358        | ~6            | [1]       |
| Cell Viability          | MIA PaCa-2          | ~9              | [1]           |           |
| p-ERK Inhibition        | MIA PaCa-2          | 70              |               |           |
| Adagrasib<br>(MRTX-849) | Cell Viability (2D) | MIA PaCa-2      | 10 - 973      | [2]       |
| Cell Viability (3D)     | MIA PaCa-2          | 0.2 - 1042      | [2]           |           |
| p-ERK Inhibition        | MIA PaCa-2          | Single-digit nM | [2]           |           |
| JDQ443                  | p-ERK Inhibition    | NCI-H358        | Not Specified | [3]       |
| Cell Viability          | NCI-H358            | Not Specified   | [3]           |           |
| LY3537982               | KRAS-GTP<br>Loading | NCI-H358        | 3.35          |           |
| p-ERK Inhibition        | NCI-H358            | 0.65            |               |           |

Table 2: In Vivo Efficacy of Investigational KRAS G12C Inhibitors in Xenograft Models



| Inhibitor               | Tumor Model                                                  | Dosing                            | Tumor Growth Inhibition (TGI) / Regression                    | Reference |
|-------------------------|--------------------------------------------------------------|-----------------------------------|---------------------------------------------------------------|-----------|
| Sotorasib (AMG<br>510)  | NCI-H358<br>Xenograft                                        | 30 mg/kg, p.o.,<br>daily          | 126% TGI<br>(regression)                                      | [4]       |
| NCI-H358<br>Xenograft   | 100 mg/kg, p.o.,<br>daily                                    | 137% TGI<br>(regression)          | [4]                                                           |           |
| Adagrasib<br>(MRTX-849) | Multiple CDX & PDX models                                    | 100 mg/kg, p.o.,<br>daily         | Pronounced<br>tumor regression<br>in 17 of 26<br>models (65%) | [5]       |
| JDQ443                  | Multiple CDX<br>models (NSCLC,<br>Pancreatic,<br>Esophageal) | 10, 30, 100<br>mg/kg, p.o., daily | Dose-dependent<br>tumor growth<br>inhibition                  | [3]       |
| LY3537982               | NSCLC PDX<br>model                                           | Not Specified                     | Dose-dependent<br>tumor growth<br>inhibition                  |           |

## Mandatory Visualization Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the KRAS signaling pathway, the mechanism of action of KRAS G12C inhibitors, and a general workflow for evaluating these compounds.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Comparative analysis of KRAS G12C inhibitor 37 with other investigational drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403388#comparative-analysis-of-kras-g12c-inhibitor-37-with-other-investigational-drugs]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com